REACTION_CXSMILES
|
C(OC[N:9]1[C:13]2[CH:14]=[C:15]([Br:18])[CH:16]=[CH:17][C:12]=2[N:11]=[C:10]1[S:19][CH2:20][CH3:21])(=O)C(C)(C)C.C(OCN1C2C=CC(Br)=CC=2N=C1SCC)(=O)C(C)(C)C>>[Br:18][C:15]1[CH:16]=[CH:17][C:12]2[N:11]=[C:10]([S:19][CH2:20][CH3:21])[NH:9][C:13]=2[CH:14]=1
|
Name
|
[6-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazol-1-yl]methyl pivalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCN1C(=NC2=C1C=C(C=C2)Br)SCC
|
Name
|
[5-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazol-1-yl]methyl pivalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCN1C(=NC2=C1C=CC(=C2)Br)SCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(NC(=N2)SCC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |